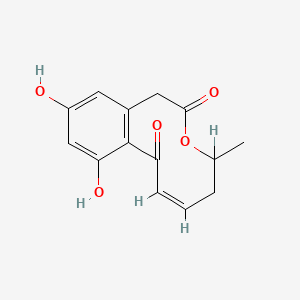![molecular formula C14H27NO6 B1234229 1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)
1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol is a ketal.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor. For instance, in one study, the adsorption behavior of similar epoxy glucose derivatives was investigated computationally as inhibitors for mild steel corrosion in acidic environments. Quantum chemical descriptors indicated that these compounds are chemically reactive with local and global reactivity concentrated in their heads, showing promise in corrosion inhibition (Koulou et al., 2020).
Synthesis of C-Nucleosides
Another application lies in the synthesis of C-nucleosides, which are analogs of natural nucleosides. A study detailed the synthesis of optical active derivatives of trioses and pentoses, which are significant in the development of acyclic C-nucleosides (Belkadi & Othman, 2006).
Synthetic Chemistry
This compound and its derivatives are also important in various synthetic chemistry applications. For example, a study reported the synthesis of substituted ethanols and propionic acid ethyl esters from reactions involving similar compounds, demonstrating the versatility in synthetic organic chemistry (Amiri-Attou et al., 2005).
Asymmetric Synthesis
It plays a role in the asymmetric synthesis of complex molecules. In a study, a related compound was used to produce a single spiroketal with high stereo- and enantioselectivity, illustrating its utility in producing complex organic structures (Meilert et al., 2004).
Proton Sponge Applications
The compound has applications as a proton sponge, a molecule that can absorb and release protons. One study explored the characteristics of similar compounds that function as proton sponges, demonstrating their potential in various chemical applications (Pozharskii et al., 2010).
Reaction Studies
The compound and its derivatives are subjects of reaction studies. For example, a study on the transformations of methyl derivatives under base treatment showed different products depending on the base used, contributing to the understanding of reaction mechanisms in organic chemistry (Ivanova et al., 2006).
Eigenschaften
Produktname |
1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
|---|---|
Molekularformel |
C14H27NO6 |
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol |
InChI |
InChI=1S/C14H27NO6/c1-14(2)20-12-11(18-7-5-6-15(3)4)10(9(17)8-16)19-13(12)21-14/h9-13,16-17H,5-8H2,1-4H3/t9?,10-,11+,12-,13?/m1/s1 |
InChI-Schlüssel |
YXBQLONCIPUQKO-VFIJVLHUSA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H]([C@H](OC2O1)C(CO)O)OCCCN(C)C)C |
SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C |
Kanonische SMILES |
CC1(OC2C(C(OC2O1)C(CO)O)OCCCN(C)C)C |
Synonyme |
1,2-O-isopropylidene-3-O-3'-(N',N'-dimethylamino-N-propyl)-D-glucofuranose amiprilose amiprilose hydrochloride amprilose SM 1213 SM-1213 Therafectin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




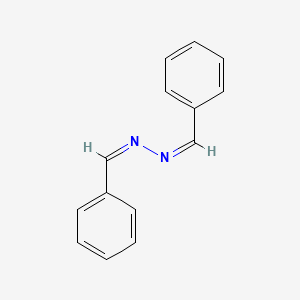

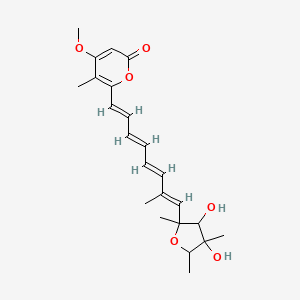
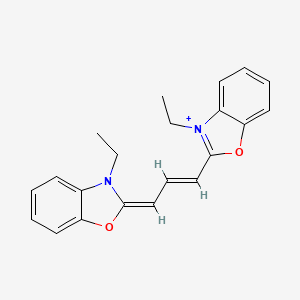
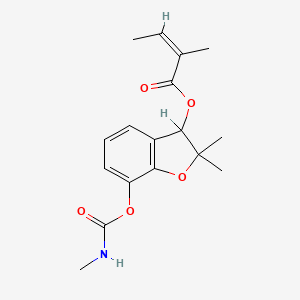

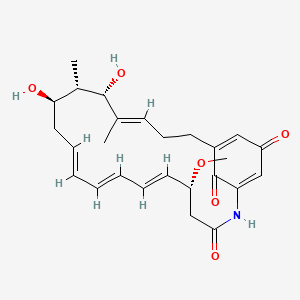


![(7Z,18E,20Z)-4,10,12,14,16-Pentahydroxy-9-(hydroxymethyl)-3,7,11,13,15,17,21-heptamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1(27),2,4,7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B1234165.png)
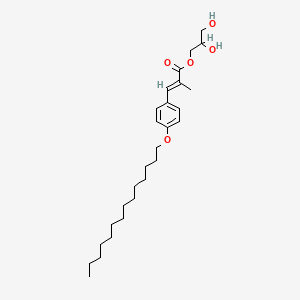
![(17Z,21E)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,9,29-tetrahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B1234168.png)
